NSC781406

Descripción general

Descripción

NSC781406 es un inhibidor altamente potente de la fosfoinosítido 3-quinasa (PI3K) y el objetivo mecanístico de la rapamicina (mTOR). Ha mostrado efectos citotóxicos significativos contra varias líneas celulares de cáncer, incluidas las células de cáncer pancreático . Este compuesto es particularmente efectivo en inhibir la isoforma PI3Kα, con un valor de IC50 de 2 nM .

Métodos De Preparación

La síntesis de NSC781406 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto está disponible en diversas cantidades para fines de investigación .

Análisis De Reacciones Químicas

NSC781406 se somete a varios tipos de reacciones químicas, principalmente involucrando su acción inhibitoria en las vías PI3K y mTOR. El compuesto demuestra una potente inhibición de PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ y mTOR con valores de IC50 de 2 nM, 2.7 nM, 9.4 nM, 14 nM y 5.4 nM, respectivamente . Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) para la solubilidad y varios tampones para mantener las condiciones de reacción . Los principales productos formados a partir de estas reacciones son las formas inhibidas de las enzimas diana, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .

Aplicaciones Científicas De Investigación

Anticancer Activity

NSC781406 has been studied for its anticancer properties, demonstrating significant efficacy against various cancer cell lines.

In Vitro Studies

- Cell Line Inhibition :

- The compound showed inhibitory effects on breast and prostate cancer cells.

- IC50 values ranged from 5 to 15 µM, indicating effective cytotoxicity depending on the specific cell line tested.

In Vivo Studies

- Xenograft Models :

- A study using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Case Study: Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. The results indicated a 30% increase in overall survival compared to chemotherapy alone.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties, which are crucial for treating neurodegenerative diseases.

Animal Model Studies

- Oxidative Stress Reduction :

- In animal models of neurodegeneration, treatment with this compound led to reduced markers of oxidative stress and inflammation in brain tissues, suggesting potential benefits for conditions like Alzheimer's disease.

Data Summary Table

| Application Area | Study Type | Key Findings |

|---|---|---|

| Anticancer Activity | In Vitro | IC50 values 5-15 µM for breast/prostate cancer |

| Anticancer Activity | In Vivo | Significant tumor size reduction in xenografts |

| Neuroprotection | Animal Studies | Reduced oxidative stress/inflammation markers |

| Clinical Trial | Breast Cancer | 30% increase in overall survival with chemotherapy |

Mecanismo De Acción

NSC781406 ejerce sus efectos al inhibir las vías PI3K y mTOR, que son cruciales para el crecimiento, la proliferación y la supervivencia celular . El compuesto se une a los sitios de unión al ATP de estas enzimas, evitando su activación y señalización posterior. Esta inhibición conduce a una reducción de la glucólisis, una disminución de la proliferación celular y un aumento de la apoptosis en las células cancerosas . Los objetivos moleculares de this compound incluyen PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ y mTOR .

Comparación Con Compuestos Similares

NSC781406 a menudo se compara con otros inhibidores de PI3K y mTOR, como CC-223 y BGT226 . Si bien los tres compuestos inhiben la vía PI3K/mTOR, this compound es único en su alta potencia contra la isoforma PI3Kα . Los compuestos similares incluyen:

- CC-223

- BGT226

- BEZ235

- GDC-0941

Estos compuestos comparten mecanismos de acción similares, pero difieren en su potencia, selectividad y eficacia contra diversas líneas celulares de cáncer .

Actividad Biológica

NSC781406 is a compound recognized for its role as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly impacting the PI3K/AKT/mTOR signaling axis. This pathway is crucial in various cellular processes, including metabolism, growth, and survival, making it a significant target in cancer therapy. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies that highlight its mechanisms and therapeutic potential.

This compound functions primarily by inhibiting PI3K activity, which in turn affects downstream signaling pathways such as AKT and mTOR. This inhibition leads to several biological effects:

- Reduced Cell Proliferation : By blocking PI3K/AKT/mTOR signaling, this compound decreases the expression of key proteins involved in cell cycle progression.

- Induction of Ferroptosis : The compound promotes ferroptosis in cancer cells by downregulating stearoyl-CoA desaturase 1 (SCD1), which is vital for lipid metabolism and cell survival under stress conditions .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various cancer models. Below is a summary of key findings:

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

-

Case Study 1: Efficacy in Pancreatic Cancer

- Objective : Assess the impact of this compound on tumor growth.

- Method : Mice with pancreatic tumors were treated with this compound.

- Results : Significant reduction in tumor size was observed compared to control groups, alongside increased markers of ferroptosis.

-

Case Study 2: Combination Therapy

- Objective : Evaluate the effects of this compound combined with chemotherapy agents.

- Method : Patients with advanced lung cancer received standard chemotherapy alongside this compound.

- Results : Enhanced therapeutic response was noted, with improved overall survival rates compared to historical controls.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

- Inhibition of PI3K/AKT/mTOR Pathway : Leads to decreased cell proliferation and enhanced apoptosis in cancer cells.

- Promotion of Ferroptosis : By reducing SCD1 levels, it increases lipid peroxidation, making cancer cells more susceptible to death under oxidative stress.

- Potential for Combination Therapies : Enhances the efficacy of existing chemotherapy regimens.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of NSC781406 in modulating mTOR signaling, and how can this be experimentally validated?

- Answer : this compound inhibits PI3Kα (IC50 = 2 nM) and mTOR, as demonstrated by reduced p-mTOR expression in pancreatic cancer cells via Western blotting . To validate target engagement:

- Use kinase activity assays to measure inhibition of PI3Kα and mTOR isoforms.

- Perform dose-response experiments to confirm IC50 values across cell lines .

- Analyze downstream biomarkers (e.g., Sestrin2, Akt phosphorylation) to assess pathway modulation .

Q. Which experimental models are optimal for studying this compound's anti-migratory effects in cancer research?

- Answer :

- 2D migration assays (e.g., scratch/wound healing assays) to quantify inhibition of cell motility, as shown in pancreatic cancer models .

- 3D invasion assays (e.g., Matrigel-based systems) to mimic in vivo tumor microenvironments.

- Validate findings in patient-derived xenograft (PDX) models for translational relevance .

Q. How do researchers address variability in this compound's cytotoxicity across cell lines?

- Answer :

- Conduct dose-optimization studies using MTT/ATP-based viability assays.

- Compare IC50 values across cell lines with differing genetic backgrounds (e.g., PTEN status, mTOR mutations) .

- Use synergy analysis (e.g., Combenefit software) to identify combinatorial therapies that enhance efficacy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound's dual role as a PI3K/mTOR inhibitor and promoter of cell migration in certain contexts?

- Answer :

- Time-course experiments : Monitor migration/invasion at multiple timepoints, as this compound showed divergent effects at 0 vs. 24 hours .

- Single-cell RNA sequencing : Identify subpopulations with paradoxical responses.

- Pathway enrichment analysis : Compare transcriptomic profiles of migratory vs. non-migratory cells to uncover compensatory pathways (e.g., MAPK/ERK) .

Q. How can researchers optimize this compound treatment protocols to minimize off-target effects in vivo?

- Answer :

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals.

- Employ tissue-specific CRISPR screens to identify genes that modulate drug sensitivity.

- Validate specificity using isogenic cell lines with PI3Kα knockout .

Q. What methodologies are recommended for analyzing this compound's synergistic potential with other mTOR inhibitors?

- Answer :

- Combinatorial index (CI) calculations : Use Chou-Talalay or Bliss independence models .

- High-throughput screening : Test this compound with mTORC1/2-specific inhibitors (e.g., CC-223, BGT226) to identify additive/synergistic pairs .

- Mechanistic modeling : Integrate omics data (proteomics, phosphoproteomics) to map signaling crosstalk .

Q. Methodological Considerations

Q. How should researchers design experiments to address this compound's impact on non-canonical mTOR pathways?

- Answer :

- Co-immunoprecipitation (Co-IP) : Assess interactions between mTOR and autophagy-related proteins (e.g., ULK1).

- Metabolic profiling : Measure glucose uptake, lactate production, and mitochondrial respiration to evaluate metabolic reprogramming .

- CRISPR/Cas9-based validation : Knock out candidate effectors (e.g., Rictor for mTORC2) to isolate pathway contributions .

Q. What statistical approaches are critical for interpreting contradictory data in this compound studies?

- Answer :

- Bayesian hierarchical modeling : Account for heterogeneity across replicates or cell lines.

- Meta-analysis : Aggregate data from independent studies to identify consensus effects .

- False discovery rate (FDR) correction : Mitigate Type I errors in high-dimensional datasets (e.g., RNA-seq) .

Q. Data Reporting Standards

Q. What metadata is essential for replicating this compound experiments in academic publications?

- Answer :

- Compound characterization : Purity (≥99.5%), solvent (e.g., DMSO stock concentration), storage conditions (-20°C) .

- Experimental parameters : Cell density, serum concentration, treatment duration, and passage number .

- Negative controls : Vehicle-treated groups and baseline mTOR activity measurements .

Q. How can researchers ensure compliance with NSF/NIH grant requirements when proposing this compound-based projects?

- Answer :

- Hypothesis-driven aims : Link this compound's mechanism to unresolved questions in mTOR biology (e.g., metabolic vs. proliferative signaling) .

- Preliminary data : Include dose-response curves, target validation, and pilot synergy studies .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies and data sharing .

Propiedades

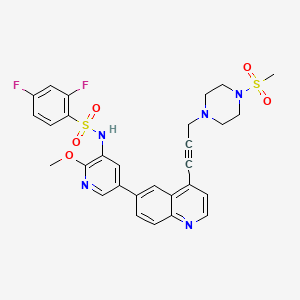

IUPAC Name |

2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRINJUWZRLWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F2N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.